![molecular formula C18H17F3N6O B2544689 (2-Metilimidazo[1,2-a]piridin-3-il)(4-(6-(trifluorometil)pirimidin-4-il)piperazin-1-il)metanona CAS No. 2034342-53-3](/img/structure/B2544689.png)

(2-Metilimidazo[1,2-a]piridin-3-il)(4-(6-(trifluorometil)pirimidin-4-il)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

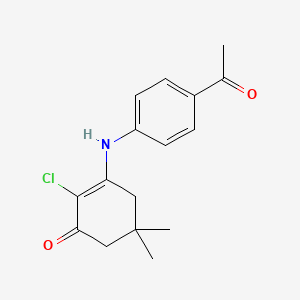

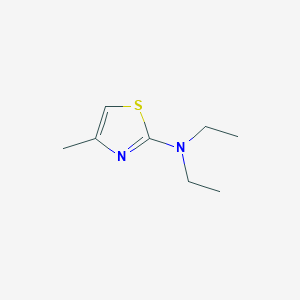

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.

BenchChem offers high-quality (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de la 2-metilimidazo[1,2-a]piridina han demostrado poseer propiedades antimicrobianas. Por ejemplo, el bromuro de 3-bromo-2-metil-1H-imidazo[1,2-a]piridinio ha demostrado propiedades antimicrobianas contra Staphylococcus aureus .

Actividad Antitumoral

Los derivados de la 2-aminopirimidina y la imidazo[1,2-a]piridina se han caracterizado con respecto a un amplio espectro de efectos biológicos, incluida la actividad antitumoral .

Actividad Hipoglucémica

También se ha encontrado que estos compuestos tienen efectos hipoglucémicos, lo que podría ser útil en el tratamiento de la diabetes .

Actividad Antiviral

Los derivados de la imidazo[1,2-a]piridina se han utilizado en el desarrollo de fármacos antivirales .

Actividades Antiinflamatorias y Antipiréticas

Estos compuestos han mostrado actividades antiinflamatorias y antipiréticas, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios y antifebriles .

Actividad Analgésica

Los derivados de la imidazo[1,2-a]piridina han demostrado efectos analgésicos, que podrían aprovecharse para el control del dolor .

Uso en Almacenamiento de Datos

Estos compuestos también se utilizan como tintes sensibles a la luz en medios ópticos para el almacenamiento de datos .

Uso como Sondas Fluorescentes

Los derivados de la imidazo[1,2-a]piridina se han utilizado como sondas fluorescentes para la determinación in vitro e in vivo de iones de mercurio y hierro .

Mecanismo De Acción

Target of Action

The compound “(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, leading to a range of effects .

Análisis Bioquímico

Biochemical Properties

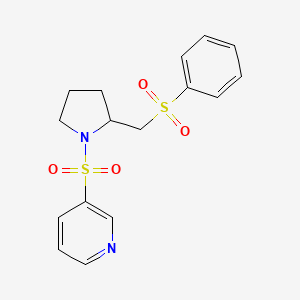

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, the compound’s imidazopyridine moiety is known to interact with GABA A receptors, modulating their activity .

Cellular Effects

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, its interaction with CDK2 involves hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and epigenetic markers . These interactions result in altered cellular functions, such as reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have shown that prolonged exposure can lead to significant changes in cell behavior, including altered cell cycle progression and increased apoptosis . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of (2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic markers . This dual localization is essential for its multifaceted biological activities.

Propiedades

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O/c1-12-16(27-5-3-2-4-14(27)24-12)17(28)26-8-6-25(7-9-26)15-10-13(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXELEEYKMHHBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)

![1-(2-fluoropyridine-4-carbonyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2544609.png)

![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)

![3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2544614.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2544617.png)

![Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B2544620.png)

![N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2544629.png)